

The chemical structure and properties of Sivelestat sodium hydrate

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Compound of Interest

Compound Name: Sivelestat

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Sivelestat Sodium Hydrate: A Technical Guide

Sivelestat sodium hydrate is a selective, competitive inhibitor of neutrophil elastase, a key protease involved in the inflammatory cascade that can lead to tissue damage in various pathological conditions.[1][2] Marketed under trade names such as Elaspol and ONO-5046, it is primarily utilized in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) associated with systemic inflammatory response syndrome (SIRS).[3][4] This technical guide provides an in-depth overview of its chemical structure, properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

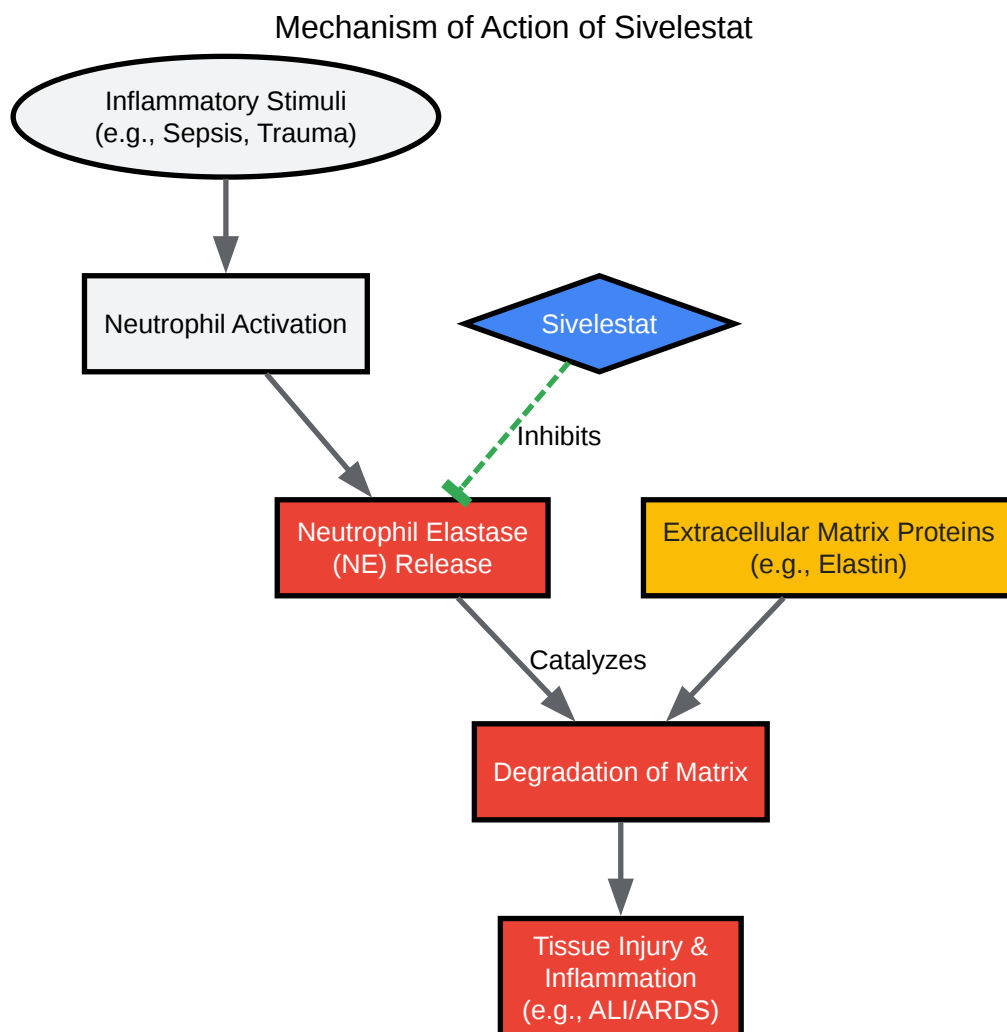
Chemical Structure and Physicochemical Properties

Sivelestat sodium hydrate is chemically known as sodium (2-((4-(pivaloyloxy)phenyl)sulfonamido)benzoyl)glycinate tetrahydrate.[3][5] Its structure features a beta-lactam ring, which is crucial for its inhibitory activity against neutrophil elastase.[1]

Property	Value	Reference
Chemical Formula	C20H29N2NaO11S	[5]
Molecular Weight	528.50 g/mol	[5]
CAS Number	201677-61-4 (sodium hydrate)	[5]
IUPAC Name	sodium (2-((4-(pivaloyloxy)phenyl)sulfonamido)benzoyl)glycinate tetrahydrate	[5]
Appearance	White to off-white solid	
Solubility	DMSO: 15 mg/mL, DMF: 25 mg/mL, PBS (pH 7.2): 2 mg/mL, Ethanol: 0.3 mg/mL	[6][7][8]
Purity	≥98% (HPLC)	

Mechanism of Action

Sivelestat's primary mechanism of action is the potent and selective inhibition of neutrophil elastase.[1][2] Neutrophil elastase is a serine protease released from activated neutrophils during an inflammatory response.[1] While it plays a role in host defense by degrading proteins, its excessive activity can lead to the breakdown of extracellular matrix components like elastin, contributing to tissue damage in conditions such as ALI and ARDS.[1][2] **Sivelestat** binds competitively to the active site of neutrophil elastase, preventing this degradation and thereby mitigating the inflammatory damage.[1][9]



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Caption: **Sivelestat** inhibits neutrophil elastase, preventing tissue injury.

Pharmacological Properties and Efficacy

Sivelestat has demonstrated significant inhibitory activity against neutrophil elastase from various species. It shows high selectivity, with no significant inhibition of other proteases like trypsin, thrombin, plasmin, and chymotrypsin even at high concentrations.[9]

Preclinical Data

Parameter	Species/Enzyme	Value	Reference
IC50	Human Neutrophil Elastase	44 nM	[5] [9]
Ki	Human Neutrophil Elastase	200 nM	[5] [9]
IC50	Rabbit Neutrophil Elastase	36 nM	[9]
IC50	Rat Neutrophil Elastase	19 nM	[9]
IC50	Hamster Neutrophil Elastase	37 nM	[9]
IC50	Mouse Neutrophil Elastase	49 nM	[9]
ID50	HNE-induced lung hemorrhage (hamster, intratracheal)	82 µg/kg	[9]
ID50	HNE-induced skin capillary permeability (guinea pig, IV)	9.6 mg/kg	[9]

Clinical Efficacy in ALI/ARDS

Clinical studies have evaluated the efficacy of **Sivelestat** in patients with ALI/ARDS, showing mixed but often positive results, particularly in certain patient populations.

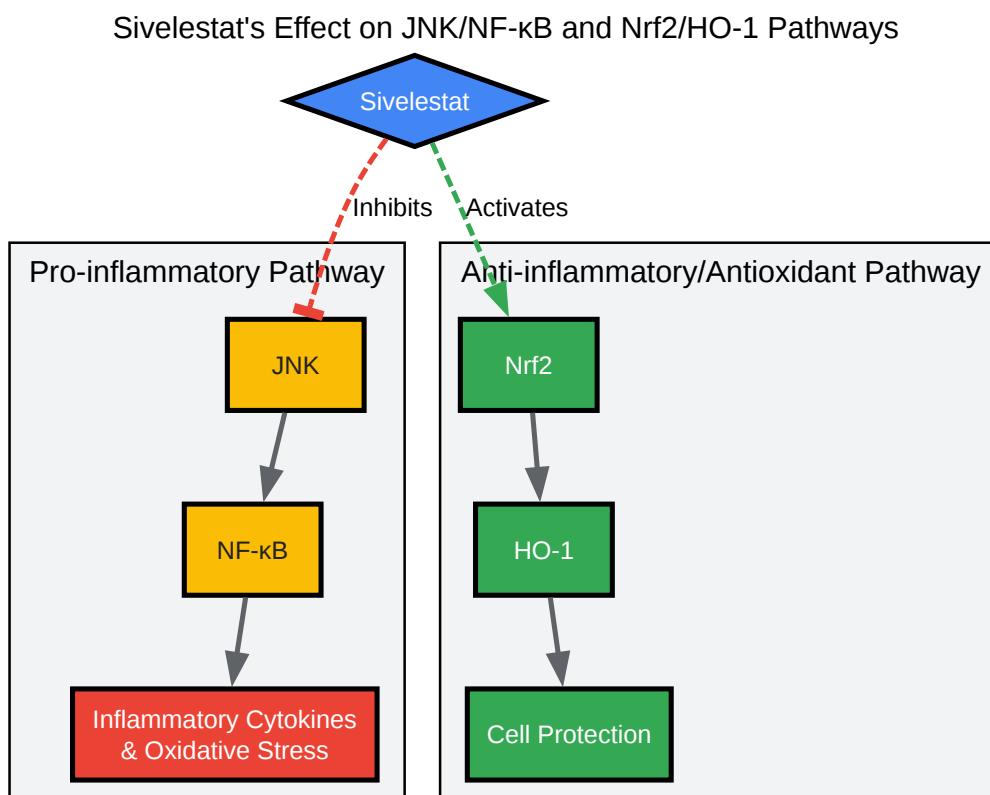
Outcome Measure	Sivelestat Group	Control Group	p-value	Reference
Ventilator-Free Days (28 days)	26.9 days (median)	21.0 days (median)	0.004	[10]
90-day Mortality	14.8%	28.4%	0.033	[10]
Improvement in PaO2/FiO2 ratio (Day 3)	36% improvement	3% improvement	< 0.001	[10]
30-day Mortality	28.0%	35.0%	-	[11]
60-day Mortality	43.6%	52.7%	-	[11]
90-day Mortality	52.8%	61.7%	-	[11]

Involved Signaling Pathways

Recent research has elucidated that **Sivelestat**'s protective effects extend beyond simple enzyme inhibition, involving the modulation of key intracellular signaling pathways implicated in inflammation, oxidative stress, and cell survival.

JNK/NF-κB and Nrf2/HO-1 Signaling

In models of acute lung injury, **Sivelestat** has been shown to attenuate inflammation and oxidative stress by inhibiting the JNK/NF-κB pathway and activating the Nrf2/HO-1 pathway.[\[4\]](#)



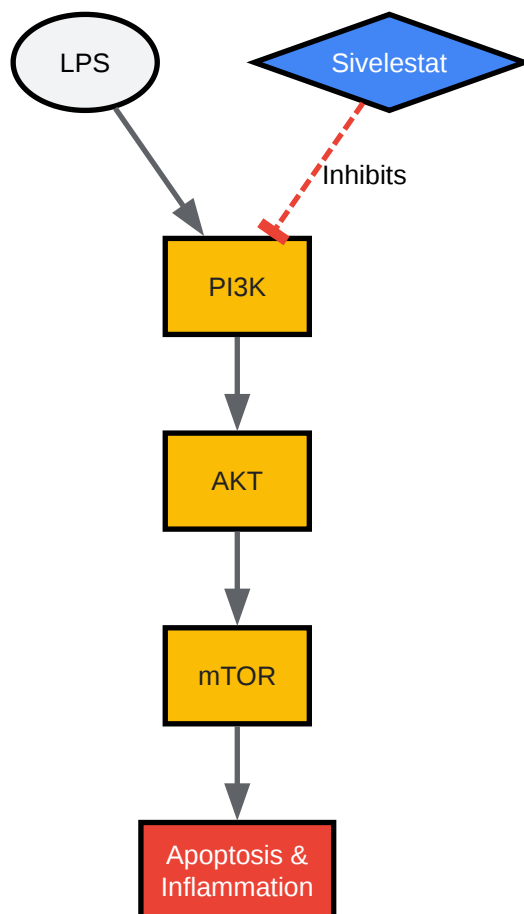
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Caption: **Sivelestat** modulates inflammatory and antioxidant pathways.

PI3K/AKT/mTOR Signaling

Sivelestat has also been found to intervene in ALI by inhibiting the PI3K/AKT/mTOR signaling pathway, which plays a role in cell apoptosis and inflammation.[12]

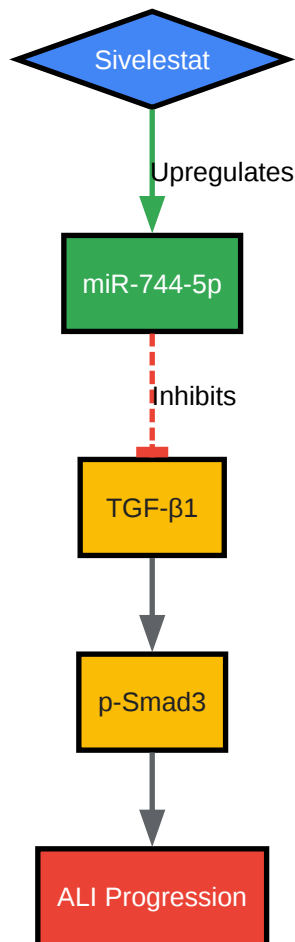
Sivelestat's Effect on PI3K/AKT/mTOR Pathway

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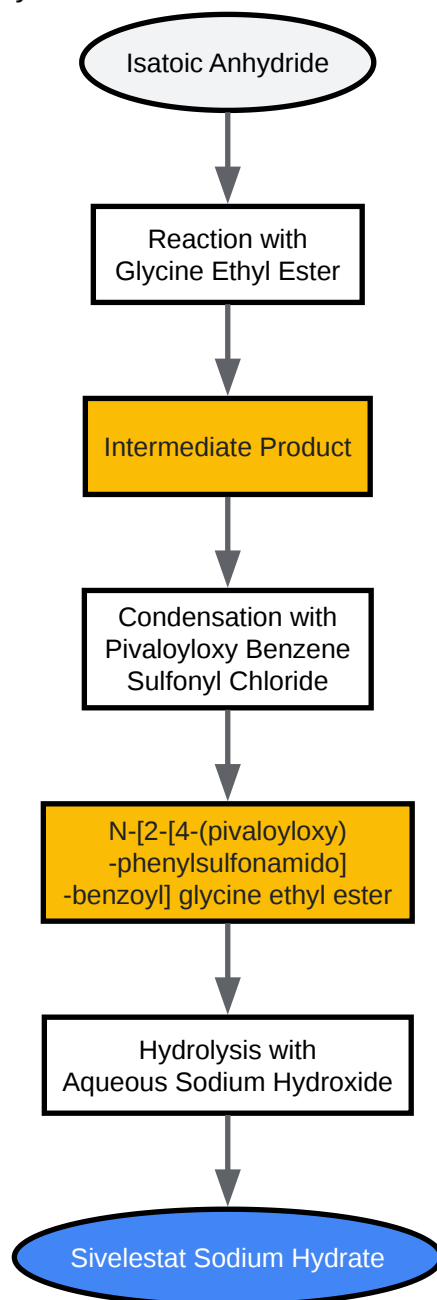
Caption: **Sivelestat** inhibits the pro-inflammatory PI3K/AKT/mTOR pathway.

TGF- β /Smad Signaling

In sepsis-induced ALI, **Sivelestat** has been shown to upregulate microRNA-744-5p, which in turn inhibits the TGF- β /Smad signaling pathway, leading to reduced inflammation and lung injury.[13][14]

Sivelestat's Effect on TGF- β /Smad Pathway

General Synthesis Workflow for Sivelestat Sodium

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